molecular formula C21H34O5 B12537006 (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid CAS No. 827614-99-3

(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid

Cat. No.: B12537006
CAS No.: 827614-99-3
M. Wt: 366.5 g/mol
InChI Key: HPYGQKIDDBRIOE-UHFFFAOYSA-N
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Description

(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a trimethylhexyl chain, which is further connected to an ethoxyethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with the trimethylhexyl group under controlled conditions. The resulting product is further subjected to ethoxylation to introduce the ethoxyethoxy groups. Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, leading to changes in biological pathways. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
  • 2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid

Uniqueness

(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenoxy, ethoxyethoxy, and acetic acid groups makes it versatile for various applications and reactions.

Properties

CAS No.

827614-99-3

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

2-[2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H34O5/c1-15(2)16(3)17(4)18(5)19-6-8-20(9-7-19)26-13-12-24-10-11-25-14-21(22)23/h6-9,15-18H,10-14H2,1-5H3,(H,22,23)

InChI Key

HPYGQKIDDBRIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCCOCC(=O)O

Origin of Product

United States

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